Tributyl-(2,3-dimethylphenyl)stannane
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Overview
Description
Tributyl-(2,3-dimethylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,3-dimethylphenyl group and three butyl groups. Organotin compounds, including this compound, are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-(2,3-dimethylphenyl)stannane typically involves the reaction of tributyltin chloride with a Grignard reagent derived from 2,3-dimethylphenyl bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
Bu3SnCl+MgBr-C6H3(CH3)2→Bu3Sn-C6H3(CH3)2+MgClBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the toxicity of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Tributyl-(2,3-dimethylphenyl)stannane undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation: It can be oxidized to form tin oxides.
Common Reagents and Conditions
Reduction: Commonly used in the presence of radical initiators such as azobisisobutyronitrile (AIBN).
Substitution: Typically involves halides or other electrophiles.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Reduction: Produces hydrocarbons and tin hydrides.
Substitution: Forms new organotin compounds.
Oxidation: Results in the formation of tin oxides and other oxidized species.
Scientific Research Applications
Tributyl-(2,3-dimethylphenyl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl-(2,3-dimethylphenyl)stannane involves the formation of radical intermediates. The tin atom in the compound can donate or accept electrons, facilitating various radical reactions. The molecular targets and pathways involved include interactions with sulfur-containing compounds and the formation of tin-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin hydride
- Tributyltin chloride
- Phenyltributyltin
Uniqueness
Tributyl-(2,3-dimethylphenyl)stannane is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct reactivity and selectivity in chemical reactions compared to other organotin compounds .
Properties
IUPAC Name |
tributyl-(2,3-dimethylphenyl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWEPFHHCKNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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